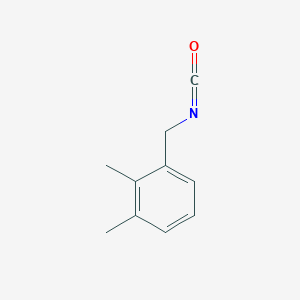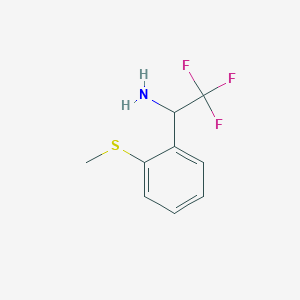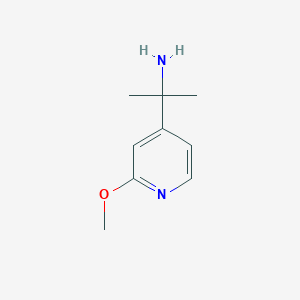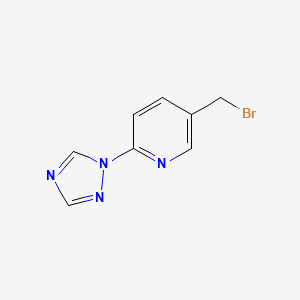
5-(Bromomethyl)-2-(1h-1,2,4-triazol-1-yl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Bromomethyl)-2-(1h-1,2,4-triazol-1-yl)pyridine is an organic compound that features a bromomethyl group attached to a pyridine ring, which is further substituted with a 1,2,4-triazole moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Bromomethyl)-2-(1h-1,2,4-triazol-1-yl)pyridine typically involves the bromination of a suitable precursor. One common method is the bromination of 5-methyl-2-(1h-1,2,4-triazol-1-yl)pyridine using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar bromination reactions but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and other advanced techniques might be employed to enhance efficiency and safety.
化学反応の分析
Types of Reactions
Substitution Reactions: The bromomethyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be subjected to oxidation or reduction reactions, although specific conditions and reagents would depend on the desired transformation.
Coupling Reactions: The triazole and pyridine rings can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an aminomethyl derivative.
科学的研究の応用
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Agrochemicals: The compound may serve as an intermediate in the synthesis of pesticides or herbicides.
Materials Science: It can be incorporated into polymers or other materials to impart specific properties, such as enhanced thermal stability or conductivity.
作用機序
The mechanism of action of 5-(Bromomethyl)-2-(1h-1,2,4-triazol-1-yl)pyridine would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The bromomethyl group could act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules.
類似化合物との比較
Similar Compounds
5-Methyl-2-(1h-1,2,4-triazol-1-yl)pyridine: Lacks the bromomethyl group, making it less reactive in nucleophilic substitution reactions.
5-(Chloromethyl)-2-(1h-1,2,4-triazol-1-yl)pyridine: Similar structure but with a chloromethyl group instead of a bromomethyl group, which might result in different reactivity and applications.
Uniqueness
The presence of the bromomethyl group in 5-(Bromomethyl)-2-(1h-1,2,4-triazol-1-yl)pyridine makes it particularly reactive in nucleophilic substitution reactions, allowing for the synthesis of a wide range of derivatives. This reactivity, combined with the biological activity of the triazole and pyridine rings, makes it a versatile compound for various applications.
特性
分子式 |
C8H7BrN4 |
|---|---|
分子量 |
239.07 g/mol |
IUPAC名 |
5-(bromomethyl)-2-(1,2,4-triazol-1-yl)pyridine |
InChI |
InChI=1S/C8H7BrN4/c9-3-7-1-2-8(11-4-7)13-6-10-5-12-13/h1-2,4-6H,3H2 |
InChIキー |
IYOHXYSYNAUOAD-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=NC=C1CBr)N2C=NC=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-fluoro-N-[(furan-2-yl)methyl]-N-(propan-2-yl)-1H-indole-2-carboxamide](/img/structure/B15320980.png)
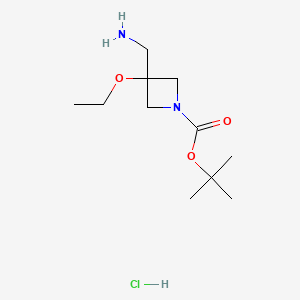
![Imidazo[1,2-a]pyridine-2-carboximidamide](/img/structure/B15320988.png)
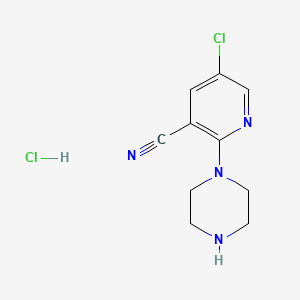
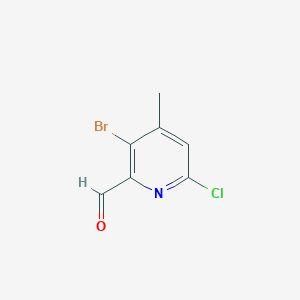
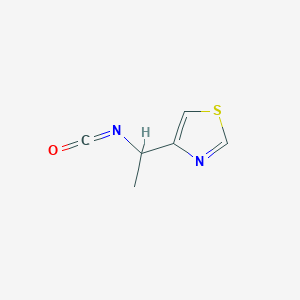
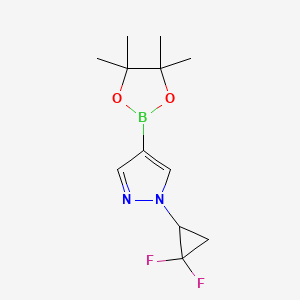
![{5-Methylspiro[2.3]hexan-5-yl}methanol](/img/structure/B15321029.png)

![1-{6-Chloroimidazo[1,2-a]pyridin-2-yl}ethan-1-one](/img/structure/B15321037.png)

